An In-depth Technical Guide to Methyl 1H-pyrrole-3-carboxylate: Synthesis, Properties, and Reactivity
An In-depth Technical Guide to Methyl 1H-pyrrole-3-carboxylate: Synthesis, Properties, and Reactivity
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a foundational five-membered aromatic heterocycle that is a ubiquitous structural motif in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1] Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug discovery.[2] Molecules incorporating the pyrrole core exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] Among the myriad of pyrrole derivatives, methyl 1H-pyrrole-3-carboxylate stands out as a key building block in organic synthesis. Its strategic placement of a carboxylate group on the pyrrole ring offers a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of methyl 1H-pyrrole-3-carboxylate, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental physicochemical and spectroscopic properties of methyl 1H-pyrrole-3-carboxylate is paramount for its effective utilization in research and synthesis.
Core Chemical Properties
The essential chemical identifiers and physical properties of methyl 1H-pyrrole-3-carboxylate are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | methyl 1H-pyrrole-3-carboxylate | [4] |
| CAS Number | 2703-17-5 | [5] |
| Molecular Formula | C₆H₇NO₂ | [5] |
| Molecular Weight | 125.13 g/mol | [5] |
| Melting Point | 85-89 °C | [5] |
| Boiling Point | 284 °C | |
| Appearance | Off-white to light yellow solid | |
| Solubility | Slightly soluble in water. |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of methyl 1H-pyrrole-3-carboxylate. Below is a detailed analysis of its characteristic spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. For a related compound, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the aromatic protons on the pyrrole ring appear as doublets at 6.61 ppm and 6.46 ppm.[6] The methyl group protons typically resonate as a singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing insights into the carbon framework. In a substituted methyl pyrrole-3-carboxylate derivative, the signal for the methyl group carbon is observed around 30.05 ppm, while the signals for the pyrrole ring carbons appear in the aromatic region between 109.42 ppm and 132.75 ppm.[6]
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a pyrrole derivative with a carboxylic acid and an amide group shows a characteristic N-H stretching band at 3289 cm⁻¹, a broad O-H stretching band from 2587–3065 cm⁻¹, and a strong amide C=O stretching vibration at 1670 cm⁻¹.[6] For methyl 1H-pyrrole-3-carboxylate, one would expect to see a characteristic N-H stretch, C-H stretches for the aromatic ring and the methyl group, and a strong C=O stretch for the ester functionality.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The molecular ion peak for methyl 1H-pyrrole-3-carboxylate would be expected at an m/z corresponding to its molecular weight (125.13 g/mol ).
Synthesis of Methyl 1H-pyrrole-3-carboxylate
The synthesis of the pyrrole ring is a well-established area of organic chemistry, with several named reactions providing versatile routes to this important heterocycle.
Classical and Modern Synthetic Approaches
Several powerful synthetic methodologies can be employed for the construction of the pyrrole nucleus, each offering distinct advantages in terms of substrate scope and reaction conditions.
-
Paal-Knorr Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic conditions to furnish substituted pyrroles.[7] Its enduring utility lies in its operational simplicity and the ready availability of starting materials.[7]
-
Barton-Zard Reaction: This reaction provides a convergent route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions.[6] It is particularly valuable for accessing pyrroles with substitution at the 3 and 4 positions.[8]
-
Van Leusen Pyrrole Synthesis: This [3+2] cycloaddition reaction between a tosylmethyl isocyanide (TosMIC) and a Michael acceptor is a highly efficient method for constructing the pyrrole ring.[9]
The logical flow for a typical Paal-Knorr synthesis is depicted in the following workflow diagram.
Caption: Generalized workflow for the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis via Fischer Esterification
A straightforward and common method for the preparation of methyl 1H-pyrrole-3-carboxylate is the Fischer esterification of the corresponding carboxylic acid.
Objective: To synthesize methyl 1H-pyrrole-3-carboxylate from 1H-pyrrole-3-carboxylic acid and methanol.
Materials:
-
1H-pyrrole-3-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1H-pyrrole-3-carboxylic acid in anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure methyl 1H-pyrrole-3-carboxylate.
Reactivity and Mechanistic Insights
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the directing effects of the substituents on the ring.
Electrophilic Aromatic Substitution
The ester group at the 3-position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. However, reactions can still occur, typically at the C5 position, which is the most electron-rich position in the deactivated ring.
-
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the pyrrole ring. The reaction proceeds via the formation of an acylium ion, which then acts as the electrophile. A stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride, is typically required.
The mechanism for the Friedel-Crafts acylation is illustrated below.
Caption: Mechanism of Friedel-Crafts acylation on a pyrrole ring.
-
Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich aromatic rings, including pyrroles, using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).[10]
-
Mannich Reaction: This reaction introduces an aminomethyl group onto the pyrrole ring and is typically carried out with formaldehyde and a secondary amine.[11]
N-Alkylation
The nitrogen atom of the pyrrole ring can be alkylated under basic conditions. The use of a strong base, such as sodium hydride, is often necessary to deprotonate the pyrrole nitrogen, followed by the addition of an alkyl halide.[12]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of methyl 1H-pyrrole-3-carboxylate can serve as excellent substrates in these transformations.
-
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. It is a versatile method for the synthesis of biaryl compounds.
-
Heck Reaction: This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[13]
Applications in Drug Development and Materials Science
The methyl 1H-pyrrole-3-carboxylate scaffold is a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. Its derivatives have been investigated for their potential as:
-
Anticancer Agents: The pyrrole ring is a key component of several anticancer drugs.
-
Antibacterial and Antifungal Agents: Pyrrole-containing compounds have shown promising activity against various microbial pathogens.[3]
-
Conducting Polymers: Polypyrroles are a class of conducting polymers with applications in electronics and sensors.
Safety and Handling
Methyl 1H-pyrrole-3-carboxylate is an irritant to the skin and eyes. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
Methyl 1H-pyrrole-3-carboxylate is a versatile and valuable building block in organic synthesis. Its rich chemistry and the biological significance of the pyrrole scaffold make it a compound of great interest to researchers in academia and industry. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the development of novel therapeutics and advanced materials.
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